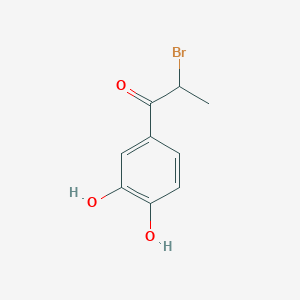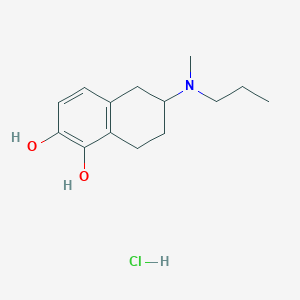
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-二羟基-N-甲基-N-丙基-氨基四氢萘盐酸盐是一种化学化合物,以其作为多巴胺受体激动剂的作用而闻名。它常用于科学研究,以研究多巴胺对各种生物系统的影响。该化合物的分子式为C14H21NO2·HCl,分子量为271.78 g/mol .
准备方法
合成路线和反应条件
5,6-二羟基-N-甲基-N-丙基-氨基四氢萘盐酸盐的合成通常涉及几个步骤:
起始原料: 合成从四氢萘衍生物开始。
羟基化: 四氢萘衍生物进行羟基化,在 5 和 6 位引入羟基。
胺化: 然后将羟基化中间体进行胺化,其中引入 N-甲基-N-丙基胺基。
盐酸盐形成: 最后,将化合物转化为其盐酸盐形式,以增强其稳定性和溶解度。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
大规模合成: 使用大量的起始原料。
反应条件优化: 优化反应条件,例如温度、压力和 pH 值,以最大限度地提高产率。
纯化: 使用结晶或色谱等技术对最终产物进行纯化,以达到高纯度水平。
化学反应分析
反应类型
5,6-二羟基-N-甲基-N-丙基-氨基四氢萘盐酸盐可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成醌。
还原: 该化合物可以被还原以修饰胺基。
取代: 羟基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 烷基卤化物或酰氯等试剂可用于取代反应。
主要产物
氧化: 醌衍生物。
还原: 还原胺衍生物。
取代: 各种取代的四氢萘衍生物。
科学研究应用
5,6-二羟基-N-甲基-N-丙基-氨基四氢萘盐酸盐在科学研究中具有多种应用:
化学: 用作模型化合物以研究多巴胺激动剂的行为。
生物学: 有助于了解多巴胺在生物系统中的作用。
医学: 研究其在治疗神经系统疾病方面的潜在治疗效果。
工业: 用于开发新的药物和化工产品。
作用机制
该化合物通过作为多巴胺受体的激动剂发挥作用。它与这些受体结合并模拟多巴胺的作用,导致各种生理反应。主要分子靶标是 D1 和 D2 多巴胺受体,它们参与调节情绪、运动和其他神经功能 .
相似化合物的比较
类似化合物
N,N-二丙基多巴胺氢溴酸盐: 另一种具有类似结构的多巴胺激动剂。
3-[2-(二丙基氨基)乙基]苯酚氢溴酸盐: 也作用于多巴胺受体。
独特性
5,6-二羟基-N-甲基-N-丙基-氨基四氢萘盐酸盐由于其在四氢萘环上的特定取代模式而具有独特性,这使其与其他多巴胺激动剂相比具有独特的药理特性 .
如果您有任何其他问题或需要更多详细信息,请随时提问!
属性
分子式 |
C14H22ClNO2 |
|---|---|
分子量 |
271.78 g/mol |
IUPAC 名称 |
6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17;/h4,7,11,16-17H,3,5-6,8-9H2,1-2H3;1H |
InChI 键 |
BFYWUKDTZRFCIP-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)C1CCC2=C(C1)C=CC(=C2O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


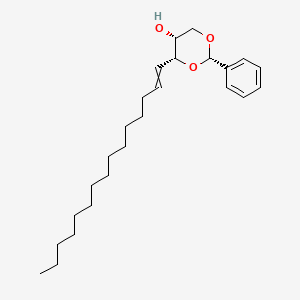
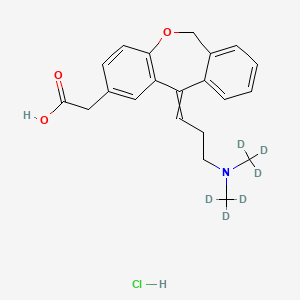
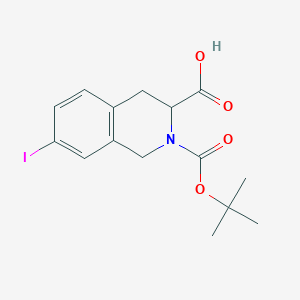

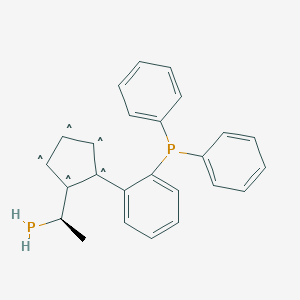
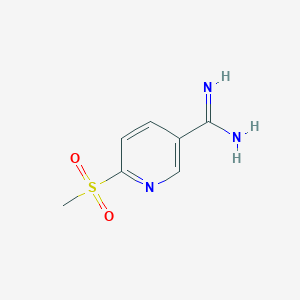
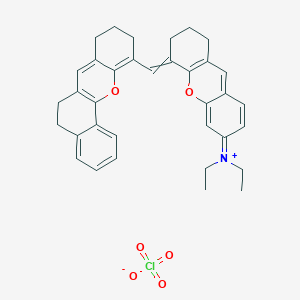
![(9E)-Erythromycin 9-[O-[[(2-Methoxyethoxy)methoxy]methyl]oxime]](/img/structure/B1515224.png)


